molecular formula C11H9BrN2O2S B599767 N-(5-bromopyridin-3-yl)benzenesulfonamide CAS No. 1084-12-4

N-(5-bromopyridin-3-yl)benzenesulfonamide

Cat. No. B599767
CAS RN: 1084-12-4
M. Wt: 313.169
InChI Key: XLJAZXQDSCVIJT-UHFFFAOYSA-N
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Patent
US08865699B2

Procedure details

To a solution of 3-amino-5-bromopyridine (0.500 g, 2.89 mmol) in pyridine (2 mL) was added benzenesulfonyl chloride (0.404 mL, 3.18 mmol) dropwise. The reaction mixture was stirred at room temperature (20° C.) for 16 h. After this time, water (5 mL) was added to the reaction mixture. The resulting crystalline solid was collected by filtration, washed with water and dried in the vacuum oven to afford the title compound (0.898 g, 2.89 mmol, quantitative). No further purification was required.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.404 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[C:9]1([S:15](Cl)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O>N1C=CC=CC=1>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])[CH:3]=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=NC=C(C1)Br
Name
Quantity
0.404 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (20° C.) for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystalline solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.89 mmol
AMOUNT: MASS 0.898 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.